molecular formula C6H12N2O3 B6274054 rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide CAS No. 2307734-36-5

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide

Cat. No.: B6274054
CAS No.: 2307734-36-5
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a five-membered oxolane ring with a hydroxymethyl group and a carbohydrazide moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced through a reaction with hydrazine or a hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The hydroxymethyl group and carbohydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.

    rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-amine: Similar structure but with an amine group instead of a carbohydrazide.

Uniqueness

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide is unique due to the presence of both a hydroxymethyl group and a carbohydrazide moiety, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2307734-36-5

Molecular Formula

C6H12N2O3

Molecular Weight

160.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.